2-(6-methylpyrimidin-4-yl)sulfanyl-N-(1,3-thiazol-2-yl)propanamide
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Description
Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring . Thiazoles, on the other hand, are a class of organic compounds with a five-membered C3NS ring. The thiazole ring is notable for its versatility and ubiquity, which is reflected in its broad range of biological activities .
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs often involves [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Chemical Reactions Analysis
The chemical reactions involving thioxopyrimidines are diverse, and can depend on the specific substituents present on the molecule .Mechanism of Action
The mechanism of action of a compound like “2-[(6-methyl-4-pyrimidinyl)thio]-N-1,3-thiazol-2-ylpropanamide” would depend on its specific biological target. Pyrimidine derivatives are known to exhibit a broad spectrum of biological activities such as anticancer, antiviral, antibacterial, antioxidant, anxiolytic, and antidepressant activities .
Properties
IUPAC Name |
2-(6-methylpyrimidin-4-yl)sulfanyl-N-(1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS2/c1-7-5-9(14-6-13-7)18-8(2)10(16)15-11-12-3-4-17-11/h3-6,8H,1-2H3,(H,12,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVISVFVOUBPOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)SC(C)C(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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